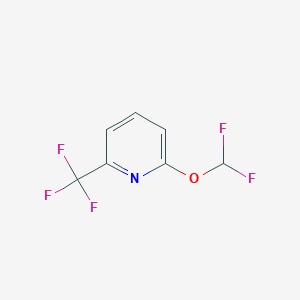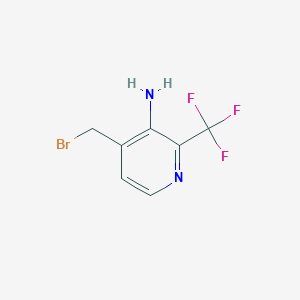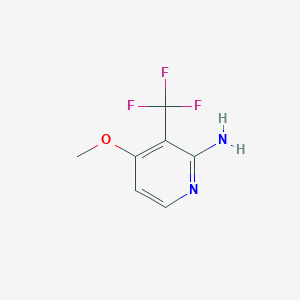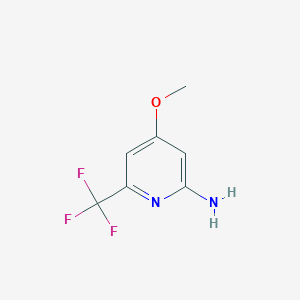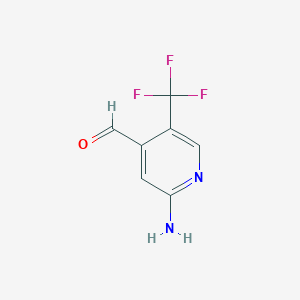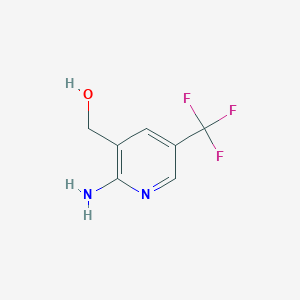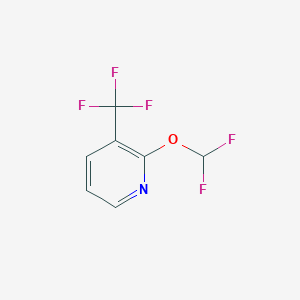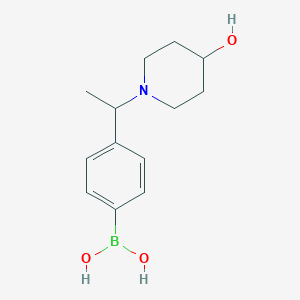
(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid
Descripción general
Descripción
4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid (4-HEPBA) is a synthetic compound that has been studied for its potential applications in scientific research. 4-HEPBA is a boronic acid derivative that has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
-
Antimalarial Activity
- Summary : Compounds with a substituted 4-piperidinol core, which is part of the compound you mentioned, have been found to be potent antagonists of the human H (3) receptor . These compounds have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria .
- Methods : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .
- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
-
Synthesis of Acridine Derivatives
- Summary : 4-Hydroxypiperidine, a part of the compound you mentioned, can be used as a reagent for the synthesis of acridine derivatives .
- Methods : The specific methods of application or experimental procedures would depend on the specific acridine derivative being synthesized .
- Results : The results would also depend on the specific acridine derivative being synthesized .
-
Synthesis of Fibrinogen Receptor Antagonists
- Summary : 4-Hydroxypiperidine can be used as a reagent for the synthesis of fibrinogen receptor antagonists .
- Methods : The specific methods of application or experimental procedures would depend on the specific fibrinogen receptor antagonist being synthesized .
- Results : The results would also depend on the specific fibrinogen receptor antagonist being synthesized .
-
Synthesis of Highly Potent and Selective IP (PGI(2) Receptor) Agonist
- Summary : 4-Hydroxypiperidine, a part of the compound you mentioned, can be used in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist .
- Methods : The specific methods of application or experimental procedures would depend on the specific IP (PGI(2) receptor) agonist being synthesized .
- Results : The results would also depend on the specific IP (PGI(2) receptor) agonist being synthesized .
-
Study of Copper-Catalyzed N - Versus O -Arylation
- Summary : 4-Hydroxypiperidine can be used in the study of copper-catalyzed N - versus O -arylation .
- Methods : The specific methods of application or experimental procedures would depend on the specific study being conducted .
- Results : The results would also depend on the specific study being conducted .
-
Synthesis of Synthetic Peptides
- Summary : The compounds with a substituted 4-piperidinol core, which is part of the compound you mentioned, have been found to be potent antagonists of the human H (3) receptor . These compounds are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthetic peptide being synthesized .
- Results : The results would also depend on the specific synthetic peptide being synthesized .
Propiedades
IUPAC Name |
[4-[1-(4-hydroxypiperidin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSPNOXEDFIRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



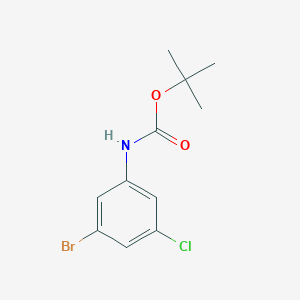
![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
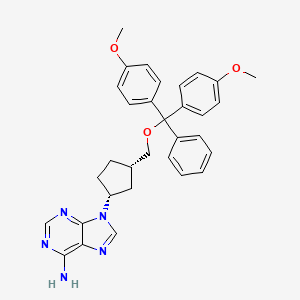
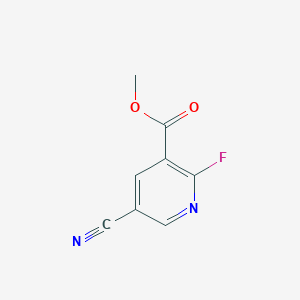
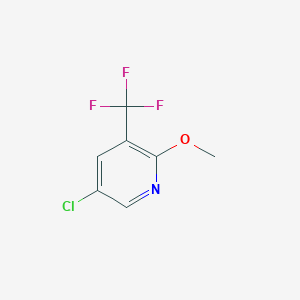
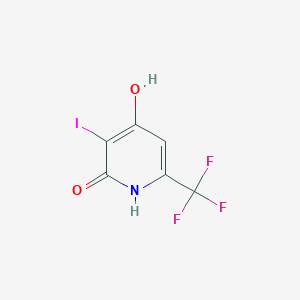
![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
